molecular formula C25H25F3N4O3 B12218485 N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide

N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide

Cat. No.: B12218485
M. Wt: 486.5 g/mol
InChI Key: UQTPGYPLVJRJQR-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and a quinoxaline moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be attached through an amide coupling reaction using appropriate coupling reagents.

    Morpholine Substitution: The morpholine ring can be introduced via nucleophilic substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction may produce quinoxaline dihydrides.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(methyl)-3,4-dihydroquinoxalin-2-yl]propanamide
  • N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide is unique due to the presence of the trifluoromethyl group and the prop-2-en-1-yl side chain, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C25H25F3N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-[3-oxo-4-prop-2-enyl-7-(trifluoromethyl)quinoxalin-2-yl]propanamide

InChI

InChI=1S/C25H25F3N4O3/c1-2-11-32-22-9-3-17(25(26,27)28)16-21(22)30-20(24(32)34)8-10-23(33)29-18-4-6-19(7-5-18)31-12-14-35-15-13-31/h2-7,9,16H,1,8,10-15H2,(H,29,33)

InChI Key

UQTPGYPLVJRJQR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C(C1=O)CCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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